2-Nitropiperonal

Beschreibung

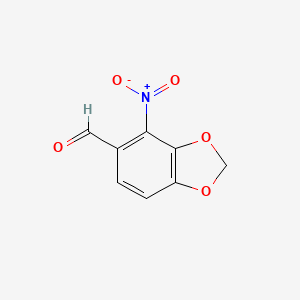

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-3-5-1-2-6-8(14-4-13-6)7(5)9(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWXFIYBVUTOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503853-97-2 | |

| Record name | 4-nitro-1,3-dioxaindane-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2 Nitropiperonal

Classical Nitration Approaches to 2-Nitropiperonal Synthesis

The most prevalent method for synthesizing this compound involves the direct nitration of piperonal (B3395001). This process leverages the reactivity of the aromatic ring towards electrophilic attack by the nitronium ion (NO₂⁺).

Piperonal (3,4-methylenedioxybenzaldehyde) serves as the principal starting material for the synthesis of this compound. The reaction typically involves treating piperonal with a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640) or acetic acid. The nitro group is directed to the position ortho to the aldehyde group, yielding this compound. Older literature also describes the nitration of piperonylic acid as a route to related nitro compounds, but the direct nitration of piperonal is the most efficient pathway to this compound. sielc.comathabascau.caresearchgate.netechemi.comorgsyn.orgmt.com

Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound while minimizing the formation of undesired byproducts, such as dinitrated compounds or oxidation products.

Nitrating Agents: Concentrated nitric acid (e.g., 65% or fuming nitric acid) is the primary source of the nitro group. Its effectiveness is often enhanced by the presence of a strong acid catalyst and dehydrating agent, typically concentrated sulfuric acid. Acetic anhydride can also be used as a solvent or co-reagent, sometimes influencing the reaction pathway and safety profile. sielc.comquora.comresearchgate.netquora.comrsc.orgcanterbury.ac.nzbeilstein-journals.org

Temperature Control: Maintaining low temperatures, generally between 0°C and 10°C, is critical. Higher temperatures can lead to increased oxidation, dinitration, and the formation of other byproducts, thereby reducing the yield and purity of this compound. For instance, reactions conducted at boiling point temperatures (e.g., 91°C) resulted in significantly lower yields of the desired product. sielc.comresearchgate.netorgsyn.org

Reaction Time: The duration of the nitration reaction can vary from approximately 15 minutes to several hours, depending on the specific conditions and reagents used. Monitoring the reaction progress, often via Thin Layer Chromatography (TLC), helps determine the optimal reaction endpoint. researchgate.netechemi.com

Solvents: Glacial acetic acid or acetic anhydride are frequently employed as solvents or co-solvents in these nitration reactions. researchgate.netrsc.orgcanterbury.ac.nzcdnsciencepub.com

Role of Sulfuric Acid: Sulfuric acid plays a dual role: it acts as a catalyst by protonating nitric acid to facilitate the formation of the electrophilic nitronium ion (NO₂⁺), and it serves as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation. echemi.comquora.comquora.comresearchgate.net

Several studies have reported optimized conditions yielding significant amounts of this compound. For example, one procedure described the addition of piperonal to a mixture of 65% nitric acid at 0°C for 3 hours, resulting in a reported yield of 91%. Another method utilized a mixed acid of fuming nitric acid and glacial acetic acid, maintained below 5°C for 6 hours, achieving a yield of 74%. athabascau.caresearchgate.netechemi.com

Table 2.1: Typical Nitration Conditions for this compound Synthesis

| Reagents | Solvent | Temperature (°C) | Time | Reported Yield (%) | Reference |

| HNO₃ (65%), H₂SO₄ (catalytic) | N/A | 0-10 | 3 h | 91 | athabascau.ca |

| HNO₃ (fuming), Glacial Acetic Acid | Acetic Acid | < 5 | 6 h | 74 | researchgate.netechemi.com |

| HNO₃ (sp. gr. 1.403) | N/A | 0-10 | Varies | Varies | sielc.com |

| HNO₃ (sp. gr. 1.38) | N/A | 91 (boiling) | Varies | 35 | sielc.com |

| HNO₃, Acetic Anhydride | Acetic Anhydride | 25 | Varies | 47 | sielc.com |

| HNO₃, H₂SO₄ | N/A | 0 | Varies | 0 (dinitro products) | sielc.com |

Alternative Synthetic Routes to this compound and Analogues

While direct alternative synthetic pathways to this compound that avoid the nitration of piperonal are not extensively detailed in the reviewed literature, the compound itself is a crucial intermediate for synthesizing various other molecules. pitt.edugoogle.comresearchgate.netgoogle.comnih.govnih.govmdpi.comncsu.edu

Precursor for Fluorinated Compounds: this compound serves as a precursor for the synthesis of radiolabeled compounds like 6-[¹⁸F]fluoropiperonal, where the nitro group is substituted by a fluorine-18 (B77423) isotope via nucleophilic aromatic substitution. This is a significant application in the development of PET tracers. pitt.edugoogle.comnih.govmdpi.com

Synthesis of Amino Derivatives: Reduction of the nitro group in this compound yields 6-amino-1,3-benzodioxole-5-carbaldehyde, which is then used in the synthesis of quinoline-piperonal hybrids and other complex molecules. athabascau.caorgsyn.orgnih.govillinois.edu

Ligand Synthesis: this compound derivatives are used in the preparation of thiosemicarbazone ligands, which are subsequently coordinated with ruthenium(II) to form complexes with potential anticancer activity. researchgate.netrsc.org

Strategies for Improved Purity and Scalability in this compound Synthesis

Achieving high purity and ensuring scalability are key considerations for the practical application of this compound.

Purification Techniques:

Filtration and Washing: Following the nitration reaction, the crude this compound typically precipitates from the reaction mixture upon cooling or dilution with water. The solid is collected by filtration and washed thoroughly with cold water and often a dilute sodium bicarbonate solution to neutralize residual acids. researchgate.netechemi.com

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. This compound can be recrystallized from suitable solvents, such as ethanol, to remove soluble impurities and obtain a purer product. researchgate.netechemi.commt.com

Chromatography: For applications requiring very high purity, such as in radiopharmaceutical synthesis, more advanced purification techniques like High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are employed to separate this compound from closely related impurities or unreacted starting materials. sielc.comresearchgate.netpitt.edunih.gov

Scalability Considerations:

The use of readily available and relatively inexpensive reagents like piperonal, nitric acid, and sulfuric acid makes the classical nitration route amenable to industrial scale-up. cdnsciencepub.com

However, the exothermic nature of nitration reactions necessitates careful control of temperature and reagent addition rates to ensure safety and maintain product quality on a larger scale. beilstein-journals.orgresearchgate.netnih.gov

The development of continuous flow processes for nitration reactions offers potential advantages in terms of safety, efficiency, and precise control of reaction parameters, which can be beneficial for scalability. beilstein-journals.org

Reaction Pathways and Mechanistic Investigations of 2 Nitropiperonal

Tandem Reaction Sequences and Multi-component Reactions Utilizing 2-Nitropiperonal

Tandem reaction sequences and multi-component reactions (MCRs) represent powerful strategies in organic synthesis, allowing for the efficient construction of complex molecular architectures in a streamlined manner. These methodologies often involve a series of transformations occurring sequentially in a single reaction vessel without the isolation of intermediates, thereby enhancing atom economy, reducing reaction times, and minimizing waste. While the direct application of this compound in classic multi-component reactions like the Ugi or Passerini reactions may not be extensively documented, its inherent functional groups—an aldehyde, a nitro group, and a methylenedioxy-substituted aromatic ring—make it a versatile substrate for developing sophisticated tandem and cascade reaction pathways, particularly in the synthesis of heterocyclic compounds and complex polycyclic structures.

Synthesis of Benzodiazepine (B76468) Derivatives

One notable application of this compound in a sequential synthesis leading to heterocyclic compounds involves its transformation into benzodiazepine derivatives. This process typically begins with the conversion of this compound into a dinitro ester intermediate. Subsequent reduction of the nitro groups and intramolecular cyclization steps can then lead to the formation of the desired benzodiazepine scaffold. Research has demonstrated a specific pathway where analogous reactions starting from this compound yield a dinitro ester, which is then reduced to an amine-lactam. This amine-lactam is subsequently cyclized with formaldehyde (B43269) to afford a benzodiazepine derivative.

Table 1: Sequential Synthesis of Benzodiazepine Derivative from this compound

| Step | Starting Material/Intermediate | Reagent/Conditions | Product | Yield (%) |

| 1 | This compound | Not specified | Dinitro ester (37) | 62% (for three steps)¹ |

| 2 | Dinitro ester (37) | Zn-HCl | Amine-lactam (38) | 55% |

| 3 | Amine-lactam (38) | Formaldehyde | Benzodiazepine derivative (40) | 71% |

Diversity-Oriented Synthesis of Polycyclic Derivatives

This compound has also been employed as a key starting material in diversity-oriented synthesis (DOS) strategies aimed at generating libraries of natural product-like polycyclic compounds. These approaches leverage the reactivity of this compound to build molecular complexity through a series of controlled transformations. A representative sequence involves an initial Wittig reaction to convert the aldehyde functionality into an unsaturated carboxyl ester. This unsaturated ester then undergoes a Sharpless asymmetric dihydroxylation, a powerful method for introducing chirality and hydroxyl groups with high enantioselectivity. The resulting enantiopure dihydroxyl derivative can then be subjected to further modifications, including acetonide protection, reduction of the ester, nitro group reduction, and subsequent cyclization reactions, to construct intricate polycyclic frameworks.

Table 2: Initial Steps in the DOS of Polycyclic Derivatives from this compound

| Step | Starting Material/Intermediate | Reaction Type/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) |

| 1 | This compound | Wittig reaction | Unsaturated carboxyl ester | 95% | N.A. |

| 2 | Unsaturated carboxyl ester | Sharpless dihydroxylation | Enantiopure dihydroxyl derivative (12.2) | 88% | >90% |

| 3 | Enantiopure dihydroxyl derivative (12.2) | Acetonide protection, reduction (LiBH₄) | Intermediate (12.3) | Not specified | Not specified |

| 4 | Intermediate (12.3) | Further transformations, nitro reduction, cyclization | Polycyclic derivatives | Not specified | Not specified |

These examples highlight how the strategic functionalization of this compound can initiate cascade or sequential reaction pathways, enabling the efficient synthesis of diverse and complex heterocyclic and polycyclic molecules. The ability to introduce chirality early in the synthetic sequence, as demonstrated by the Sharpless dihydroxylation, further enhances its utility in creating stereochemically rich targets.

Advanced Applications of 2 Nitropiperonal in Organic and Materials Chemistry

Catalysis in Organic Reactions Facilitated by 2-Nitropiperonal or its Derivatives

While this compound itself is not typically employed directly as a catalyst, its derivatives have been synthesized and explored for their potential in coordination chemistry, which can underpin catalytic applications. Specifically, thiosemicarbazone ligands derived from this compound have been synthesized and complexed with various transition metals, including Ruthenium (Ru), Manganese (Mn), and Copper (Cu) researchgate.netrsc.org. These ligands, formed through the condensation of this compound with thiosemicarbazides, possess multiple coordination sites (nitrogen and sulfur atoms) that are crucial for forming stable metal complexes.

These metal complexes, such as Ru(II)–arene complexes with functionalized thiosemicarbazones derived from this compound, are investigated for their electronic characteristics, coordination affinity, and biological activities rsc.org. The design of such ligands and their subsequent metal coordination is a fundamental aspect of developing new catalytic systems. For instance, related ligand systems like terpyridines and 2-pyridonates are well-established platforms for creating transition metal catalysts used in challenging transformations such as C-C bond formation and hydrofunctionalization nih.govrsc.org. The presence of the nitro group on the piperonal (B3395001) scaffold can influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the resulting metal complex. Research in this area focuses on synthesizing novel derivatives and evaluating their efficacy in various catalytic cycles, although specific detailed research findings on this compound-derived catalysts in broad organic transformations are still emerging.

Strategic Utilization as a Precursor in Complex Multi-step Organic Synthesis

This compound serves as a strategic precursor in the synthesis of more complex organic molecules, particularly in the construction of heterocyclic compounds and medicinally relevant structures. Its aldehyde functionality and the presence of the nitro group offer multiple avenues for chemical transformations.

One notable application is its role in the synthesis of imidazole-based compounds. This compound can be readily converted into its methylimine derivative through condensation with methylamine. This imine then participates in the van Leusen imidazole (B134444) synthesis, reacting with TosMIC (Toluenesulfonylmethyl isocyanide) to form substituted imidazoles nih.gov. This methodology is valuable for accessing diverse imidazole scaffolds, which are prevalent in many pharmaceuticals due to their broad biological activities.

Furthermore, this compound has been utilized in the synthesis of radiotracers. It serves as a precursor for the preparation of 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide, which is subsequently employed in the synthesis of the positron emission tomography (PET) radiotracer 6-18F-L-FDOPA researchgate.net. This multi-step process highlights the utility of this compound in creating complex molecules with specific functionalities for advanced applications in medical imaging. The molecule is recognized as a valuable chemical building block in organic synthesis, enabling the construction of intricate molecular architectures through various synthetic routes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Nitropiperonal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Structural Assignments

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent non-equivalent protons, governed by the N+1 rule. Integration of peak areas corresponds to the relative number of protons giving rise to each signal.

Specific ¹H NMR data for 2-Nitropiperonal was not directly available in the reviewed literature snippets. However, based on its structure, typical ¹H NMR spectra would be expected to exhibit signals corresponding to:

The aldehyde proton (-CHO), typically appearing as a singlet in the downfield region (around 9.5-10.0 ppm).

Aromatic protons, which would resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing nitro group and the electron-donating methylenedioxy group.

The methylenedioxy protons (-O-CH₂-O-), usually appearing as a singlet in the range of 5.9-6.3 ppm.

Table 6.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde (-CHO) | 9.5 - 10.0 | s | 1H | Aldehyde proton |

| Aromatic protons | 7.0 - 8.5 | m / s | 2H | Aromatic ring protons |

| Methylenedioxy | 5.9 - 6.3 | s | 2H | -O-CH₂-O- group protons |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift (δ) indicative of its electronic environment. ¹³C NMR spectra are usually acquired with proton decoupling, resulting in singlets for each carbon, simplifying the spectrum. The chemical shift range for ¹³C NMR is much broader than for ¹H NMR (typically 0-250 ppm), allowing for better resolution of different carbon types.

For this compound, ¹³C NMR would be expected to show signals for:

The aldehyde carbonyl carbon (-CHO), typically resonating in the range of 185-200 ppm.

Aromatic carbons, with their shifts influenced by the substituents. Carbons directly attached to electronegative atoms like oxygen or nitrogen, or those in conjugated systems, will resonate at different positions. The carbon bearing the nitro group and the carbon bearing the aldehyde group are expected to be significantly deshielded.

The methylenedioxy carbon (-O-CH₂-O-), typically appearing around 98-105 ppm.

Table 6.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Assignment |

| Aldehyde Carbon | 185 - 200 | C=O of the aldehyde group |

| Aromatic Carbons | 110 - 150 | Ring carbons (various environments) |

| Methylenedioxy C | 98 - 105 | -O-CH₂-O- group carbon |

Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR)

Heteronuclear NMR techniques involve nuclei other than ¹H and ¹³C. For organic molecules, common heteronuclei include ¹⁵N, ¹⁹F, ³¹P, and ²⁹Si. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful two-dimensional (2D) NMR experiments that establish correlations between protons and heteronuclei.

HSQC experiments correlate directly bonded ¹H and heteronucleus (e.g., ¹³C or ¹⁵N) pairs, providing information on which protons are attached to which carbon or nitrogen atoms wikipedia.orgwikipedia.orglibretexts.orgcolumbia.edu. HMBC experiments, on the other hand, detect correlations between protons and heteronuclei that are separated by two or three bonds, offering crucial insights into molecular connectivity and the arrangement of functional groups wikipedia.orgcolumbia.edu.

While specific heteronuclear NMR studies on this compound were not detailed in the provided search results, these advanced techniques are vital for confirming complex structural assignments and understanding intermolecular interactions if such studies were conducted.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the specific vibrational modes of molecules, which are unique to their functional groups and molecular structure. Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the presence and nature of chemical bonds.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹).

For this compound, characteristic IR absorption bands would be expected from its functional groups:

Aldehyde C-H stretch: Typically observed as a doublet in the region of 2690-2840 cm⁻¹ nobraintoosmall.co.nz.

Aldehyde C=O stretch: A strong absorption band usually appears around 1720-1740 cm⁻¹ nobraintoosmall.co.nz.

Nitro (NO₂) group: Exhibits strong asymmetric stretching vibrations typically between 1500-1570 cm⁻¹ and symmetric stretching vibrations between 1300-1370 cm⁻¹ nobraintoosmall.co.nz. Analogous nitroaromatic compounds show these bands prominently researchgate.net.

Aromatic C=C stretches: Usually found in the range of 1450-1650 cm⁻¹ nobraintoosmall.co.nz.

C-O stretches (methylenedioxy group): Often appear in the 1000-1300 cm⁻¹ region nobraintoosmall.co.nz.

Table 6.2.1: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

| Aldehyde C-H stretch | 2690 - 2840 | med | Aldehyde C-H stretching (often a doublet) |

| Aldehyde C=O stretch | 1720 - 1740 | str | Aldehyde carbonyl stretching |

| Nitro (NO₂) asymmetric | 1500 - 1570 | str | NO₂ asymmetric stretching |

| Nitro (NO₂) symmetric | 1300 - 1370 | str | NO₂ symmetric stretching |

| Aromatic C=C stretch | 1450 - 1650 | med | Aromatic ring stretching |

| Methylenedioxy C-O | 1000 - 1300 | med | C-O stretching of the methylenedioxy group |

Sources: nobraintoosmall.co.nz, researchgate.net

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of light, which occurs when photons interact with molecular vibrations. The energy difference between the incident and scattered photons corresponds to the vibrational frequencies of the molecule.

Specific Raman spectral data for this compound was not directly available in the provided search results. However, studies on similar nitrophenol isomers indicate characteristic Raman peaks associated with nitro groups and aromatic ring vibrations spectroscopyonline.com. For instance, nitrophenols show peaks in the region of 1100-1450 cm⁻¹ related to C-H, NO₂ stretching, and ring vibrations spectroscopyonline.com. General assignments for aromatic aldehydes and nitro compounds would include vibrations of the C=O bond, NO₂ group, and the aromatic ring system.

Table 6.2.2: Expected Raman Shift Ranges for Functional Groups in this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Assignment |

| Aldehyde C=O stretch | ~1700 - 1730 | Aldehyde carbonyl stretching |

| Nitro (NO₂) stretch | ~1300 - 1370 | NO₂ symmetric stretching |

| Aromatic C=C stretch | ~1580 - 1620 | Aromatic ring stretching |

| Aromatic C-H stretch | ~3000 - 3100 | Aromatic C-H stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of UV and visible light by a sample. Molecules with conjugated π-electron systems, such as aromatic rings and carbonyl groups, often exhibit absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions.

For this compound, the presence of an aromatic ring, an aldehyde group, and a nitro group suggests absorption in the UV region. Typical UV-Vis spectra for aromatic nitro compounds and aldehydes can show absorption maxima (λmax) in the range of 200-400 nm msu.eduspectroscopyonline.com. The extended conjugation and the presence of auxochromic and chromophoric groups influence the position and intensity of these absorption bands. Studies on related compounds suggest π → π* transitions between 308-322 nm and n → π* transitions between 383-392 nm rsc.org.

Table 6.3.1: Expected UV-Vis Absorption Characteristics for this compound

| Type of Transition | Expected Wavelength Range (nm) | Assignment |

| π → π | 200 - 350 | Electronic transitions in aromatic system |

| n → π | 350 - 400 | Transitions involving non-bonding electrons |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light at a shorter wavelength. While many aromatic compounds exhibit fluorescence, the presence of a nitro group, which is a strong fluorescence quencher, can significantly reduce or eliminate fluorescence in nitroaromatic compounds. Specific fluorescence data for this compound was not found in the provided search results.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition.

The molecular formula of this compound is C₈H₅NO₅, with a molecular weight of approximately 195.1290 Da nist.gov. Therefore, the molecular ion [M]⁺• is expected at m/z 195.

GC-MS analysis from PubChem nih.gov indicates several fragment ions, suggesting common fragmentation pathways for such molecules:

m/z 62, 63, 107, 120, and 165 were reported as prominent peaks in GC-MS analysis nih.gov. These fragments likely arise from the loss of functional groups (e.g., NO₂, CHO, CO) or cleavage of the methylenedioxy ring.

Table 6.4.1: Mass Spectrometry Data for this compound

| Ion Type | m/z Value (approx.) | Assignment / Fragmentation Pathway (Hypothetical) | Source |

| Molecular Ion [M]⁺• | 195 | C₈H₅NO₅ | nist.gov |

| Fragment Ion | 165 | Loss of NO (e.g., M - 30) | nih.gov |

| Fragment Ion | 120 | Further fragmentation | nih.gov |

| Fragment Ion | 107 | Further fragmentation | nih.gov |

| Fragment Ion | 63 | Further fragmentation | nih.gov |

| Fragment Ion | 62 | Further fragmentation | nih.gov |

Note: Specific fragmentation pathways are hypothetical and based on common fragmentation patterns of similar functional groups. HRMS data was not available.

Compound Name Table:

| Common Name | IUPAC Name (or closest) | CAS Registry Number |

| This compound | 6-nitro-1,3-benzodioxole-5-carbaldehyde | 712-97-0 |

| 4,5-Methylenedioxy-2-nitrobenzaldehyde | ||

| 1,3-Benzodioxole-5-carboxaldehyde, 6-nitro- | ||

| Piperonal (B3395001), 6-nitro- |

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray Diffraction (XRD) is a pivotal technique for understanding the crystalline nature and solid-state structure of chemical compounds americanpharmaceuticalreview.comiastate.edu. By analyzing the diffraction patterns generated when X-rays interact with the ordered atomic arrangement within a crystal lattice, XRD can reveal detailed information about the molecule's geometry, unit cell dimensions, and crystal packing americanpharmaceuticalreview.comiastate.edu. The technique is broadly categorized into X-ray Single Crystal Diffraction (SCXRD) for samples that yield well-formed crystals, and X-ray Powder Diffraction (XRPD) for polycrystalline or powdered samples iastate.edu. XRPD is particularly useful for confirming material identity, assessing crystallinity, and identifying different polymorphic forms americanpharmaceuticalreview.comiastate.edu.

Research involving derivatives of this compound (also known as 6-Nitropiperonal) has successfully employed XRD. For instance, studies on nitroaromatic thiosemicarbazones synthesized from 6-nitropiperonal (B16318) have utilized single-crystal X-ray diffraction to elucidate their crystal structures rsc.orgresearchgate.net. These investigations have confirmed the presence of specific structural features and intermolecular interactions, such as hydrogen bonding, which contribute to the formation of extended supramolecular networks researchgate.net. While specific crystallographic parameters for this compound itself were not detailed in the provided search results, the application of XRD to similar organic molecules demonstrates its capability in characterizing such compounds and their solid-state properties iastate.edursc.org.

Elemental Analysis (CHN)

Elemental analysis, specifically Carbon, Hydrogen, and Nitrogen (CHN) analysis, is a cornerstone technique for verifying the empirical formula and purity of organic compounds measurlabs.comperkinelmer.comillinois.edu. This method relies on the complete combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment measurlabs.comillinois.edu. During combustion, carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to elemental nitrogen (N2) measurlabs.comillinois.edu. These gaseous products are subsequently separated and quantified by sensitive detectors, often with the aid of a carrier gas like helium measurlabs.comillinois.edu. The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula.

For this compound, with the molecular formula C8H5NO5 and a molecular weight of 195.13 g/mol tcichemicals.com, CHN analysis would aim to confirm its elemental composition. The theoretical elemental composition is as follows:

| Element | Percentage by Mass (%) |

| Carbon (C) | 49.23 |

| Hydrogen (H) | 2.58 |

| Nitrogen (N) | 7.18 |

While specific experimental CHN data for this compound were not explicitly found in the provided search results, this analytical method is standard practice for characterizing synthesized organic molecules, and similar analyses have been reported for related chemical entities researchgate.netgoogle.comufmg.br.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of controlled temperature or time redalyc.orgtanta.edu.egeltra.comabo.fi. Among these, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are widely utilized.

Thermogravimetric Analysis (TGA) involves monitoring the change in mass of a sample as it is subjected to a programmed temperature ramp under a defined atmosphere (e.g., inert nitrogen or oxidative air) tanta.edu.egeltra.comcam.ac.ukcelignis.com. TGA is instrumental in assessing a compound's thermal stability, identifying decomposition temperatures, and quantifying volatile components or moisture content tanta.edu.egeltra.comcelignis.com. The process typically involves heating the sample from ambient temperature up to high temperatures (e.g., 800-1000 °C) at a controlled rate, such as 10 °C/min eltra.comperkinelmer.commt.com. The output is a thermogram, which plots the sample's mass (or percentage of remaining mass) against temperature eltra.comcelignis.com.

Differential Scanning Calorimetry (DSC) measures the heat flow difference between a sample and a reference material as temperature changes redalyc.orgtanta.edu.egabo.fi. This technique is crucial for identifying thermal transitions, including melting points, glass transitions, and crystallization events redalyc.orgtanta.edu.eg.

For this compound, a significant thermal characteristic is its melting point. Reported values indicate a melting range of 94.0 to 99.0 °C tcichemicals.com. This thermal event would be readily observable and quantifiable using DSC. TGA would provide insights into its thermal decomposition profile and stability at elevated temperatures.

Trace Element Analysis (e.g., Inductively Coupled Plasma Optical Emission Spectrometry)

Trace element analysis is critical for determining the presence and concentration of elements present in a sample at very low levels, typically in the parts per million (ppm) or parts per billion (ppb) range thgeyer.comethz.chresearchgate.net. Techniques such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the primary methods employed for such analyses thgeyer.comethz.chresearchgate.netthermofisher.com. These techniques generally require meticulous sample preparation, often involving digestion with high-purity acids to dissolve the sample and remove potential interfering substances thgeyer.comthermofisher.com.

ICP-OES quantifies elements by measuring the light emitted by excited atoms within a plasma, while ICP-MS determines elemental composition by analyzing the mass-to-charge ratio of ions generated in the plasma, offering superior sensitivity and isotopic analysis capabilities thgeyer.comethz.chthermofisher.com.

While specific trace element analyses for this compound were not found in the provided search results, these methods are routinely applied to assess the purity of chemical compounds by detecting residual metal catalysts or other impurities that may be introduced during synthesis or handling thgeyer.comresearchgate.net. The application would involve dissolving this compound in a suitable solvent and analyzing the resulting solution for the presence of unintended elemental contaminants.

Computational and Theoretical Chemistry Studies of 2 Nitropiperonal

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules like 2-Nitropiperonal. These methods allow for the accurate prediction of molecular geometry, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) for Molecular and Electronic Structure

DFT is a widely used quantum mechanical modeling method that provides a good balance between accuracy and computational cost for determining molecular and electronic structures bhu.ac.inajchem-a.comarabjchem.orgnih.govfiveable.measpbs.comyoutube.com. By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)), DFT calculations can optimize the geometry of this compound, yielding precise bond lengths, bond angles, and dihedral angles. These optimized structures serve as the foundation for further analysis of electronic properties and spectroscopic behavior bhu.ac.inajchem-a.comscirp.org. The B3LYP functional, in particular, is frequently utilized for its effectiveness in describing molecular properties bhu.ac.inajchem-a.comyoutube.comscirp.orgresearchgate.netphyschemres.orgchalcogen.ro.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions. DFT calculations are employed to determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies bhu.ac.inajchem-a.comarabjchem.orgphyschemres.orgchalcogen.roresearchgate.netnih.gov. The HOMO-LUMO energy gap, a measure of the molecule's kinetic stability and chemical reactivity, provides insight into its electronic transitions and charge transfer capabilities ajchem-a.comphyschemres.orgchalcogen.roresearchgate.netnih.gov. A smaller HOMO-LUMO gap generally indicates higher reactivity chalcogen.ronih.gov.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the distribution of electron density across the molecule. MEP maps highlight regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attacks, respectively, and are vital for understanding intermolecular interactions like hydrogen bonding bhu.ac.inajchem-a.comresearchgate.net.

Vibrational Analysis and Spectroscopic Correlations

Vibrational analysis, typically performed using DFT, predicts the vibrational frequencies (IR and Raman spectra) of this compound ajchem-a.comfiveable.mescirp.orgchemrxiv.orgnih.gov. These calculated frequencies, when compared with experimental spectroscopic data, aid in the unambiguous assignment of vibrational modes and confirmation of the molecular structure. The accuracy of these calculations often relies on scaling factors applied to the harmonic frequencies to account for anharmonicity and other approximations ajchem-a.comscirp.org. Potential Energy Distribution (PED) analysis can further help in assigning specific functional group vibrations within the molecule researchgate.net.

Molecular Dynamics and Docking Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems by solving Newton's equations of motion, allowing for the study of conformational changes and dynamic processes fiveable.menih.govnih.govwikipedia.orgkashanu.ac.irresearchgate.netphcog.comfrontiersin.org. While specific MD simulations for this compound are not extensively detailed in the provided search results, this methodology is broadly applied to understand molecular flexibility, stability, and interactions over time nih.govnih.govwikipedia.orgkashanu.ac.irresearchgate.netphcog.comfrontiersin.org.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the binding affinity phcog.comfrontiersin.orgmdpi.comncsu.edunews-medical.net. These simulations are crucial for understanding how molecules interact with biological targets or other molecules, predicting potential binding sites and affinities. While direct docking studies for this compound are not explicitly found in the search results, the general application of docking in drug discovery and chemical interaction studies is well-established phcog.comfrontiersin.orgmdpi.comncsu.edunews-medical.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between the chemical structure (described by molecular descriptors) and the activity or properties of a molecule, such as its reactivity researchgate.netnih.govwikipedia.orgijapbjournal.compreprints.orgrsc.org. QSAR studies can be used to predict the reactivity of this compound by correlating its structural and electronic features with known reactivity patterns or experimental outcomes. This approach is valuable for understanding how specific structural modifications might influence chemical behavior nih.govwikipedia.orgijapbjournal.compreprints.orgrsc.org. For instance, descriptors derived from quantum chemical calculations, like HOMO-LUMO energies, can be incorporated into QSAR models to predict chemical reactivity nih.gov.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, including DFT and other quantum mechanical methods, is extensively used to elucidate reaction mechanisms by identifying transition states, intermediates, and reaction pathways escholarship.orgnumberanalytics.comnih.govuci.edu. By calculating potential energy surfaces, activation energies, and reaction barriers, these methods can provide detailed step-by-step accounts of how chemical reactions proceed. While specific reaction mechanisms involving this compound are not detailed in the provided search results, computational approaches are generally applied to understand the kinetics and thermodynamics of chemical transformations, offering insights into reaction feasibility and selectivity escholarship.orgnumberanalytics.comnih.govuci.edu.

Conclusion and Future Research Directions

Synthesis and Reaction Chemistry of 2-Nitropiperonal: Current State and Challenges

The primary and most documented method for the synthesis of this compound (also known as 6-Nitropiperonal) is through the electrophilic nitration of its precursor, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). guidechem.comchemicalbook.com This reaction is typically carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or glacial acetic acid. guidechem.com The reaction proceeds via the introduction of a nitro group onto the aromatic ring.

The reaction chemistry of this compound is dominated by the reactivity of its aldehyde and nitro functional groups. The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and other derivatives. guidechem.com The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. researchgate.net This property has been utilized in studies involving the substitution of the nitro group with other functionalities. Furthermore, the nitro group can be reduced to an amino group, providing a pathway to a variety of other derivatives. frontiersin.org

Despite the straightforward nature of its primary synthesis, several challenges persist. A significant challenge in the nitration of aromatic aldehydes is controlling the regioselectivity to obtain the desired isomer and avoid the formation of byproducts. researchgate.net The reaction conditions, such as temperature and the composition of the nitrating mixture, must be carefully controlled to optimize the yield of this compound. guidechem.comresearchgate.net The exothermic nature of nitration reactions also presents a safety challenge, requiring efficient heat management to prevent runaway reactions. researchgate.net

Table 1: Synthesis and Reaction Data for this compound

| Reaction Type | Reagents and Conditions | Product Type | Key Challenges | Reference(s) |

| Synthesis (Nitration) | Piperonal, Nitric Acid, Acetic Acid (cooling) | This compound | Isomer control, Exothermic reaction | guidechem.com |

| Aldehyde Reduction | Reducing agents (e.g., NaBH4) | 2-Nitropiperonyl alcohol | Selective reduction of aldehyde | frontiersin.org |

| Nitro Group Reduction | Reducing agents (e.g., Sn/HCl, H2/Pd) | 2-Aminopiperonal | Over-reduction, Catalyst poisoning | frontiersin.org |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., F-) | 2-Fluoropiperonal derivatives | Harsh reaction conditions | researchgate.net |

Emerging Methodologies and Innovative Synthetic Transformations

The field of organic synthesis is continually evolving, with a drive towards more efficient, selective, and sustainable methods. While classical batch nitration remains a common method for producing this compound, emerging methodologies offer promising alternatives. Continuous flow chemistry, for instance, provides enhanced control over reaction parameters such as temperature and mixing, which is particularly advantageous for managing the exothermic nature of nitration and improving safety. researchgate.net The use of microreactors can further enhance heat and mass transfer, leading to higher yields and selectivity.

Innovative synthetic transformations are also being explored for the synthesis and derivatization of nitroaromatic compounds. These include novel catalytic systems for nitration that operate under milder conditions and offer improved regioselectivity. researchgate.net Furthermore, advances in C-H activation and functionalization could provide new routes to this compound and its derivatives, potentially bypassing the need for traditional nitration methods. researchgate.net Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis, offering unique reactivity and selectivity that could be applied to the transformation of this compound. researchgate.net For example, photocatalytic methods could enable selective functionalization of the aromatic ring or transformations of the aldehyde group under mild conditions.

Future Prospects in Advanced Functional Materials Based on this compound Scaffolds

The unique electronic and structural features of this compound make it an intriguing scaffold for the development of advanced functional materials. The presence of the electron-withdrawing nitro group and the electron-donating benzodioxole moiety creates a push-pull electronic system, which can give rise to interesting optical and electronic properties. This makes this compound and its derivatives potential candidates for applications in nonlinear optics, where materials with large second-order optical nonlinearities are sought.

Integration of Theoretical and Experimental Approaches for Deeper Understanding

A deeper understanding of the structure-property relationships of this compound and its derivatives can be achieved through the synergistic integration of theoretical and experimental approaches. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of these molecules. nih.govnih.gov Such calculations can help to predict and rationalize the reactivity of this compound in various chemical transformations and to understand the origin of its physical properties. researchgate.net

For example, theoretical calculations can be used to model the transition states of reactions involving this compound, providing a mechanistic understanding that can guide the optimization of reaction conditions. researchgate.net Computational screening of virtual libraries of this compound derivatives can help to identify candidates with desired electronic or optical properties for specific material applications, thus accelerating the discovery process. nih.gov The combination of these theoretical predictions with experimental validation through synthesis, characterization, and property measurements is a powerful strategy for the rational design of new molecules and materials based on the this compound scaffold.

Table 2: Theoretical and Experimental Synergy

| Area of Investigation | Theoretical Approach | Experimental Technique | Expected Outcome | Reference(s) |

| Reaction Mechanisms | DFT, Transition State Theory | Kinetic studies, Spectroscopic monitoring | Elucidation of reaction pathways | researchgate.net |

| Electronic Properties | DFT, TD-DFT | UV-Vis Spectroscopy, Cyclic Voltammetry | Correlation of structure with electronic transitions and redox potentials | nih.govnih.gov |

| Material Properties | Molecular Dynamics, Quantum Mechanics | X-ray Diffraction, Spectroscopic analysis | Prediction and validation of material performance | nih.gov |

Broader Impact and Interdisciplinary Research Opportunities

Research into this compound has the potential for a broad impact across several scientific disciplines. As a versatile building block, it is of significant interest to the pharmaceutical and agrochemical industries. guidechem.comfrontiersin.org The diverse reactivity of this compound allows for its incorporation into a wide range of molecular scaffolds, providing a platform for the discovery of new bioactive compounds. This opens up interdisciplinary research opportunities at the interface of chemistry and biology, where synthetic chemists can collaborate with medicinal chemists and pharmacologists to design and evaluate new therapeutic agents. nih.gov

In the realm of materials science, the exploration of this compound-based functional materials creates opportunities for collaboration between organic chemists, materials scientists, and physicists. The design and synthesis of novel materials with tailored optical, electronic, or catalytic properties require a multidisciplinary approach. Furthermore, the development of sustainable and efficient synthetic methods for this compound and its derivatives aligns with the broader goals of green chemistry, a field of increasing importance and interdisciplinary collaboration. The study of this seemingly simple molecule thus serves as a gateway to addressing fundamental scientific questions and developing technologies with real-world applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Nitropiperonal, and how can reaction conditions be optimized for yield and purity?

- Methodological Guidance : Begin with nitration of piperonal using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., molar ratios of nitrating agents) and quenching protocols to minimize byproducts. Purify via recrystallization (e.g., ethanol/water) or column chromatography, and validate purity using melting point analysis and NMR .

- Data Interpretation : Compare yields and purity across solvent systems (polar vs. non-polar) to identify optimal conditions. Use ANOVA to assess statistical significance of variable effects .

Q. How should researchers characterize this compound’s structural and spectroscopic properties to ensure reproducibility?

- Protocol : Employ FT-IR to confirm nitro and aldehyde functional groups (e.g., peaks at ~1520 cm⁻¹ for NO₂ and ~1700 cm⁻¹ for CHO). Validate molecular structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with prior literature to identify discrepancies (e.g., solvent-induced shifts) .

- Quality Control : Include a Certificate of Analysis (COA) with batch-specific purity (>98%) and storage conditions (e.g., desiccated, −20°C) to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data for this compound across studies?

- Analytical Framework : Systematically compare experimental conditions (e.g., solvent polarity, crystallization methods) from conflicting studies. Replicate experiments under standardized protocols, and use multivariate analysis to isolate variables (e.g., temperature, humidity) affecting crystallography outcomes .

- Case Study : If NMR chemical shifts vary, test deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects. Publish raw data and instrument calibration logs to enhance transparency .

Q. How can computational chemistry models predict this compound’s reactivity in novel synthetic applications?

- Methodology : Use density functional theory (DFT) to calculate electrostatic potential surfaces and frontier molecular orbitals. Validate models against experimental kinetic data (e.g., reaction rates with nucleophiles). Collaborate with crystallographers to refine X-ray-derived bond lengths and angles in software inputs .

- Limitations : Address discrepancies between theoretical and empirical results by adjusting basis sets (e.g., B3LYP/6-311+G**) or incorporating solvent effects in simulations .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate this compound’s biological activity while minimizing bias?

- Ethical Compliance : Follow NIH preclinical guidelines for in vitro assays (e.g., IC₅₀ determination in cell lines). Include negative controls (vehicle-only) and blinded experimenters to reduce observer bias. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Data Reporting : Publish full statistical parameters (n, SD, CI) and raw datasets in supplementary materials. Disclose conflicts of interest (e.g., funding sources) per journal ethics standards .

Q. What statistical approaches are recommended for analyzing non-linear relationships in this compound’s physicochemical properties?

- Advanced Techniques : Apply principal component analysis (PCA) to correlate solubility, logP, and stability data. Use machine learning (e.g., random forest regression) to predict bioavailability from molecular descriptors. Validate models with k-fold cross-validation .

- Interpretation Caveats : Discuss outliers in context (e.g., impurities in batches) and avoid overfitting by limiting variables to physiochemical relevance .

Literature & Knowledge Gaps

Q. How can systematic reviews identify underexplored applications of this compound in asymmetric catalysis or medicinal chemistry?

- Search Strategy : Use SciFinder or Reaxys with keywords: “this compound AND (catalysis OR drug design)”. Filter for peer-reviewed articles (2000–2025) and prioritize studies with mechanistic insights. Track citation networks to identify emerging trends .

- Gap Analysis : Create a table comparing reported bioactivities (e.g., antimicrobial vs. anticancer) and highlight understudied areas (e.g., neuropharmacology) for future funding proposals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.